CRYPTHOPHANE E
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Overview
Description
Crypthophane E: is a member of the cryptophane family, which are organic supramolecular compounds known for their molecular encapsulation and recognition properties . These compounds are characterized by their unique cage-like structures, which can encapsulate small molecules and ions, making them valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Crypthophane E is typically synthesized through a series of organic reactions involving cyclotribenzylene units connected by three linkers . The synthesis often involves template-directed methods, where the cyclotribenzylene units are assembled in the presence of a template molecule that guides the formation of the cryptophane structure . The reaction conditions usually require specific solvents and catalysts to facilitate the formation of the desired cryptophane structure .
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: : Crypthophane E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the cryptophane structure, potentially altering its encapsulation properties.
Substitution: Substitution reactions can introduce different functional groups into the cryptophane structure, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: : The major products of these reactions include functionalized cryptophane derivatives with altered encapsulation and recognition properties .
Scientific Research Applications
Crypthophane E has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Crypthophane E involves its ability to encapsulate small molecules and ions within its cage-like structure. This encapsulation is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions . The molecular targets and pathways involved depend on the specific application, such as binding to specific ions or molecules in biosensing applications .
Comparison with Similar Compounds
Crypthophane E is unique among cryptophanes due to its specific linker structure and encapsulation properties. Similar compounds include:
Crypthophane A: Known for its high affinity for xenon and use in magnetic resonance imaging (MRI) applications.
Crypthophane O: Features different linker lengths and is used for encapsulating larger molecules.
Crypthophane F: Similar to this compound but with different functional groups that alter its chemical properties.
Properties
CAS No. |
102683-14-7 |
---|---|
Molecular Formula |
C57H60O12 |
Molecular Weight |
937.095 |
InChI |
InChI=1S/C57H60O12/c1-58-47-32-68-53-29-38-17-34-9-11-45-22-36(34)19-40-25-49(59-2)52(28-42(40)20-41(38)26-50(53)60-3)66-15-7-13-64-46-12-10-35-18-39-30-54(69-33-47)51(61-4)27-43(39)24-48-44(21-37(35)23-46)31-55(62-5)57(56(48)63-6)67-16-8-14-65-45/h9-12,22-23,25-31,47H,7-8,13-21,24,32-33H2,1-6H3 |
InChI Key |
LAERFAPCFXCLAA-UHFFFAOYSA-N |
SMILES |
COC1COC2=C(C=C3CC4=CC5=C(C=C4CC6=C(CC3=C2)C=CC(=C6)OCCCOC7=C(C=C8CC9=C(CC2=CC(=C(C=C2CC8=C7OC)OC)OC1)C=CC(=C9)OCCCO5)OC)OC)OC |
Origin of Product |
United States |
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